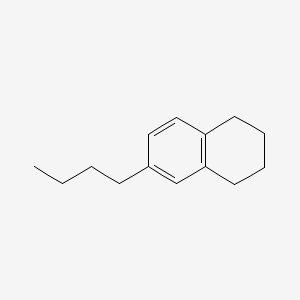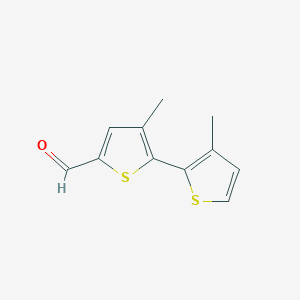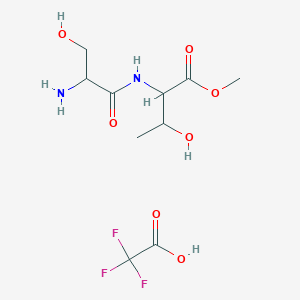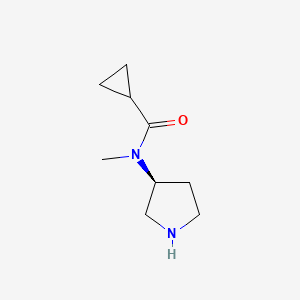
5-Bromo-3-hydroxythiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-hydroxythiophene-2-carbaldehyde is a heterocyclic compound containing a thiophene ring substituted with a bromine atom, a hydroxyl group, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxythiophene-2-carbaldehyde typically involves the bromination of 3-hydroxythiophene-2-carbaldehyde. One common method is the reaction of 3-hydroxythiophene-2-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-hydroxythiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in a suitable solvent such as ethanol.
Major Products Formed
Oxidation: 5-Bromo-3-hydroxythiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-hydroxythiophene-2-methanol.
Substitution: 5-Amino-3-hydroxythiophene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
5-Bromo-3-hydroxythiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities such as anticancer or antiviral effects.
Industry: In materials science, it is used in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-hydroxythiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. Additionally, the aldehyde group can undergo reactions with nucleophiles, forming covalent bonds with biomolecules and altering their function.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
3-Hydroxythiophene-2-carbaldehyde: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Amino-3-hydroxythiophene-2-carbaldehyde: Contains an amino group instead of a bromine atom, leading to different chemical and biological properties.
Uniqueness
5-Bromo-3-hydroxythiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the thiophene ring. This combination of functional groups enhances its reactivity and allows for a wide range of chemical modifications. Its unique structure also contributes to its potential biological activities and applications in various fields.
Propiedades
Fórmula molecular |
C5H3BrO2S |
|---|---|
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
5-bromo-3-hydroxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3BrO2S/c6-5-1-3(8)4(2-7)9-5/h1-2,8H |
Clave InChI |
WEIDYAPJMBEDKV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1O)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)


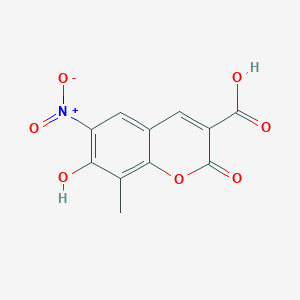
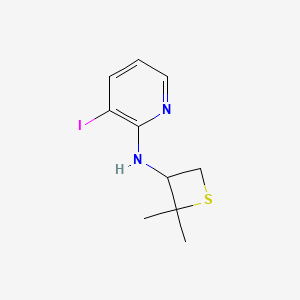
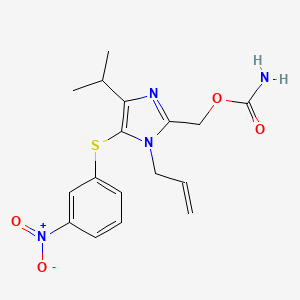
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)
